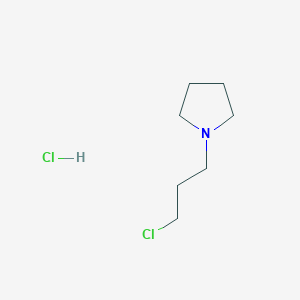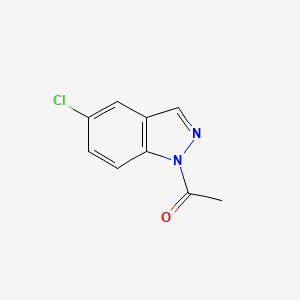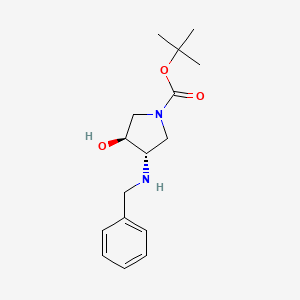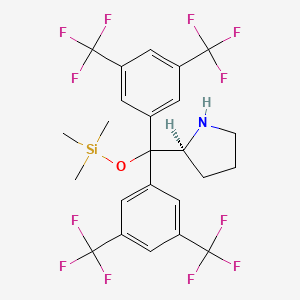
3-Fluoro-2-iodofenol
Descripción general
Descripción
3-Fluoro-2-iodophenol is an organic compound with the molecular formula C6H4FIO It is a halogenated phenol, characterized by the presence of both fluorine and iodine atoms attached to a benzene ring
Aplicaciones Científicas De Investigación
3-Fluoro-2-iodophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
Mode of Action
It is known that halogenated phenols can participate in nucleophilic aromatic substitution reactions . This could potentially lead to changes in the structure and function of target molecules, thereby affecting their activity.
Biochemical Pathways
It is known that halogenated phenols can interfere with various biochemical processes, such as enzyme activity and signal transduction
Análisis Bioquímico
Biochemical Properties
3-Fluoro-2-iodophenol plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of fluorinated compounds. It interacts with various enzymes and proteins, facilitating the formation of fluoroalkyl amines and fluoroalkyl esters . The nature of these interactions involves the halogenation of phenolic compounds, which can influence the reactivity and stability of the resulting products.
Cellular Effects
The effects of 3-Fluoro-2-iodophenol on cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the synthesis of various biomolecules, leading to changes in cellular activities . These effects are crucial for understanding the potential therapeutic applications of 3-Fluoro-2-iodophenol in medical research.
Molecular Mechanism
At the molecular level, 3-Fluoro-2-iodophenol exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to interact with specific enzymes and proteins makes it a valuable tool in biochemical research, particularly in the study of enzyme mechanisms and drug development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-2-iodophenol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Fluoro-2-iodophenol can maintain its activity over extended periods, making it suitable for long-term biochemical experiments . Its degradation products may also have significant biochemical effects that need to be considered.
Dosage Effects in Animal Models
The effects of 3-Fluoro-2-iodophenol vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing cellular function and promoting metabolic activity. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of 3-Fluoro-2-iodophenol.
Metabolic Pathways
3-Fluoro-2-iodophenol is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound can be metabolized through oxidative and reductive pathways, leading to the formation of various metabolites
Transport and Distribution
Within cells and tissues, 3-Fluoro-2-iodophenol is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biochemical activity . The transport and distribution mechanisms are critical for understanding how 3-Fluoro-2-iodophenol exerts its effects in different cellular environments.
Subcellular Localization
The subcellular localization of 3-Fluoro-2-iodophenol plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular localization is essential for elucidating the molecular mechanisms underlying its biochemical effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-iodophenol typically involves halogenation reactions. One common method is the electrophilic aromatic substitution of phenol, where fluorine and iodine are introduced sequentially. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of 3-Fluoro-2-iodophenol may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-2-iodophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form 3-fluoro-2-phenol.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenols.
Comparación Con Compuestos Similares
- 2-Fluoro-3-iodophenol
- 4-Fluoro-2-iodophenol
- 3-Fluoro-4-iodophenol
Comparison: Compared to its analogs, 3-Fluoro-2-iodophenol has a unique substitution pattern that can influence its reactivity and binding properties
Propiedades
IUPAC Name |
3-fluoro-2-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FIO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWGAGHBXFURTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464778 | |
| Record name | 3-Fluoro-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863870-85-3 | |
| Record name | 3-Fluoro-2-iodophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863870-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-2-iodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane](/img/structure/B1312730.png)






![Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)-](/img/structure/B1312749.png)



![(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B1312758.png)
